

Spectroscopic Characterization of 3-Octene Isomers: A Technical Guide

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Compound of Interest

Compound Name: Oct-3-ene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the geometric isomers of 3-octene, specifically (E)-3-octene and (Z)-3-octene. Spectroscopic analysis is fundamental for the structural elucidation and differentiation of these isomers, which is critical in various fields, including organic synthesis, materials science, and drug development, where isomeric purity can significantly impact chemical and biological properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for (E)-3-octene and (Z)-3-octene, facilitating a direct comparison between the two isomers.

Mass Spectrometry Data

Mass spectrometry of the 3-octene isomers is characterized by the molecular ion peak and a series of fragment ions. The electron ionization (EI) mass spectra are presented below.

Isomer	Molecular Formula	Molecular Weight	Key Mass-to-Charge Ratios (m/z)
(E)-3-Octene	C ₈ H ₁₆	112.21 g/mol	41, 55, 69, 83, 112 [1]
(Z)-3-Octene	C ₈ H ₁₆	112.21 g/mol	41, 55, 69, 83, 112 [2] [3]

¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating the geometric isomers of 3-octene based on the chemical shifts and coupling constants of the vinylic and allylic protons.

Isomer	Solvent	Vinylic Protons (δ , ppm)	Allylic Protons (δ , ppm)	Other Protons (δ , ppm)
(Z)-3-Octene	CDCl ₃	~5.32 - 5.35 [4]	~1.97 - 2.07 [4]	~0.90 - 1.36 [4]

Note: Specific peak assignments and coupling constants can vary slightly based on the spectrometer frequency and solvent used.

¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the different carbon environments within the 3-octene isomers.

Isomer	Solvent	Vinylic Carbons (δ , ppm)	Allylic Carbons (δ , ppm)	Other Carbons (δ , ppm)
(E)-3-Octene	Not Specified	~131.2, ~124.7	~34.8, ~25.7	~23.1, ~22.7, ~14.1, ~13.8
(Z)-3-Octene	Not Specified	~129.8, ~123.5 [5]	~29.4, ~20.6 [5]	~31.8, ~22.9, ~14.3, ~14.0 [5]

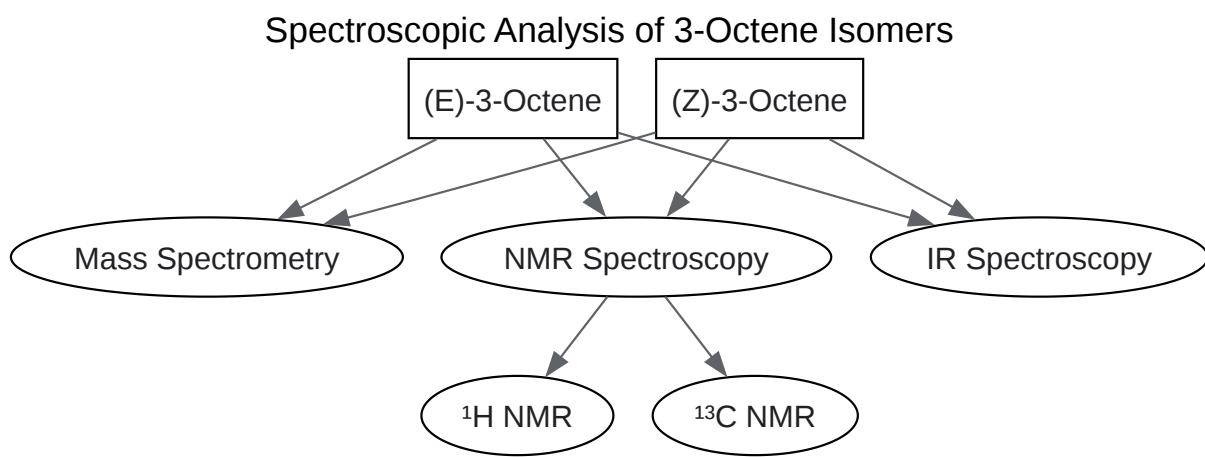
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For alkenes, the C=C stretching and =C-H bending vibrations are particularly informative for distinguishing between cis and trans isomers.

Isomer	Key IR Absorptions (cm ⁻¹)
(E)-3-Octene	~3020 (=C-H stretch), ~1670 (C=C stretch), ~965 (trans =C-H bend)[6]
(Z)-3-Octene	~3020 (=C-H stretch), ~1660 (C=C stretch), ~720 (cis =C-H bend)[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates the relationship between the 3-octene isomers and the spectroscopic techniques used for their characterization.



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Caption: Workflow for the spectroscopic characterization of 3-octene isomers.

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques cited. Specific instrument parameters may vary.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of the 3-octene isomers.

Methodology:

- **Sample Introduction:** A dilute solution of the 3-octene isomer in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- **Ionization:** The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ($M^{+\bullet}$), and to fragment into smaller, charged species.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure and differentiate between the (E) and (Z) isomers of 3-octene.

Methodology for ^1H and ^{13}C NMR:

- **Sample Preparation:** A small amount of the purified 3-octene isomer (typically 5-25 mg for ^1H , 20-100 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Data Acquisition:** The NMR tube is placed in the probe of the NMR spectrometer. For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay

(FID) is recorded. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum and enhance sensitivity.

- Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).
- Spectral Interpretation: The chemical shifts, signal integrations (for ^1H NMR), and coupling patterns are analyzed to assign the signals to specific protons or carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups and distinguish between the cis and trans configurations of the double bond.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: A drop of the neat liquid sample of the 3-octene isomer is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Data Acquisition: The IR beam is directed into the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated beam exits the crystal and is directed to the detector.
- Data Processing: An interferogram is generated and then Fourier-transformed to produce the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm^{-1}).
- Spectral Interpretation: The positions and intensities of the absorption bands are correlated with specific molecular vibrations to identify functional groups. The out-of-plane $=\text{C}-\text{H}$ bending vibrations are particularly useful for distinguishing between the (E) isomer (strong band around 965 cm^{-1}) and the (Z) isomer (strong band around 720 cm^{-1}).[\[6\]](#)[\[7\]](#)

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